5,7-Dibromo-2-(5-bromo-7-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Description
Molecular Formula: C₁₆H₆Br₃ClN₂O₂ CAS Registry Number: 85702-64-3 Synonyms: 3H-Indol-3-one, 5,7-dibromo-2-(5-bromo-7-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- .
This compound belongs to the class of halogenated bis-indole derivatives, characterized by a conjugated indole backbone with bromine and chlorine substituents at specific positions. The presence of three bromine atoms (at positions 5, 7, and 5') and one chlorine (position 7') distinguishes it from simpler indole analogs.
Properties
CAS No. |
85702-64-3 |
|---|---|
Molecular Formula |
C16H6Br3ClN2O2 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
5,7-dibromo-2-(5-bromo-7-chloro-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H6Br3ClN2O2/c17-5-1-7-11(9(19)3-5)21-13(15(7)23)14-16(24)8-2-6(18)4-10(20)12(8)22-14/h1-4,22,24H |
InChI Key |
ORVMSMNICRWKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4Br)Br)O)Cl)Br |
Origin of Product |
United States |
Biological Activity
5,7-Dibromo-2-(5-bromo-7-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one is a synthetic compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₆H₆Br₃ClN₂O₂
- Molecular Weight : 533.396 g/mol
- CAS Number : 85702-64-3
Research indicates that compounds similar to 5,7-Dibromo derivatives often exhibit a range of biological activities through various mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to inhibit kinases such as GSK-3β and MEK1/2. For instance, related compounds have demonstrated significant inhibition of cancer cell proliferation by targeting these pathways .
- Antiviral Activity : The compound's structure suggests potential activity against viral transcription processes. For example, derivatives have been identified as effective inhibitors of HIV transcription through the modulation of GSK-3β pathways .
Biological Activity Data
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of a compound similar to 5,7-Dibromo on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The compound inhibited cell proliferation effectively at low concentrations (IC50 approximately 0.3 µM) and downregulated key signaling proteins involved in cell growth .
Case Study 2: Antiviral Effects Against HIV
In another study, a derivative of the indole compound was tested for its ability to inhibit HIV transcription in TZM-bl cells. The results indicated that the compound could effectively reduce viral load by targeting specific kinases associated with viral replication .
Research Findings
Recent findings highlight the potential of 5,7-Dibromo compounds in therapeutic applications:
- Cancer Therapy : The inhibition of key signaling pathways suggests that these compounds could serve as lead candidates for developing targeted cancer therapies.
- Antiviral Agents : The ability to inhibit viral transcription presents opportunities for developing new antiviral drugs against HIV and potentially other viruses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its mixed halogenation (Br/Cl), which contrasts with fully brominated or chlorinated derivatives. Key analogues include:
Physicochemical Properties
- Henry’s Law Constants : The target compound exhibits values of 3.3×10¹⁵ , 2.4×10⁵ , and 8.8×10⁹ , indicating low volatility and minimal atmospheric release . Comparatively, chlorantraniliprole (a structurally distinct insecticide) has a similar Henry’s constant (7.0×10¹⁵), suggesting shared environmental persistence traits .
- Solubility: Insoluble in water and ethanol but soluble in organic solvents like dimethylformamide and nitrobenzene . This contrasts with dichloroindigo derivatives, which show slightly better aqueous solubility due to reduced halogen content .
Toxicological and Ecological Profiles
- Acute Toxicity: Limited data are available, but halogenated indoles generally exhibit moderate toxicity.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Answer:
Synthesis typically involves multi-step protocols, including halogenation and condensation reactions. Key steps include bromination of indole precursors under controlled temperatures (0–5°C) using N-bromosuccinimide (NBS) and catalytic Lewis acids. Cyclization is achieved via acid-mediated condensation (e.g., acetic anhydride/H2SO4). Yield optimization requires precise stoichiometric control of bromine/chlorine donors and inert atmosphere conditions to prevent side reactions (e.g., over-halogenation). Post-synthetic purification via column chromatography (silica gel, DCM/MeOH gradient) enhances purity .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Answer:
Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm indole ring substitution patterns and halogen positions. High-resolution mass spectrometry (HRMS) (ESI or MALDI-TOF) validates molecular weight (±3 ppm accuracy). FT-IR identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and NH stretches (~3200 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects at the indolylidene moiety .
Advanced: How can contradictions in spectroscopic data (e.g., HRMS discrepancies) be resolved during characterization?
Answer:
HRMS discrepancies often arise from isotopic patterns (Br/Cl contributions) or adduct formation. Use isotopic distribution simulations (e.g., IsotopePattern software) to validate experimental peaks. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to differentiate overlapping proton environments. Cross-validate with synthetic intermediates to trace potential impurities .
Advanced: What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
Answer:
The brominated indole scaffold participates in Suzuki-Miyaura couplings (Pd(PPh3)4, K2CO3, DMF/H2O) at the 5/7 positions. Regioselectivity is influenced by steric hindrance at the 2-ylidene group. Computational studies (DFT) reveal that electron-withdrawing substituents (e.g., Cl at position 7) lower activation barriers for oxidative addition .
Advanced: What methodologies are recommended for screening its biochemical activity?
Answer:
Use in vitro assays targeting kinase inhibition (e.g., ATP-binding site competition) or DNA intercalation (UV-Vis hypochromicity assays). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Parallel molecular docking (AutoDock Vina) predicts binding affinities to proteins like topoisomerase II .
Basic: How do solubility and stability profiles impact experimental design?
Answer:
The compound is poorly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (<0.1% final concentration). Stability studies (HPLC monitoring) show degradation under UV light; store aliquots at –20°C in amber vials .
Advanced: What computational strategies predict its electronic properties for material science applications?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps (~3.2 eV), suggesting semiconductor potential. Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, correlating with experimental λmax values (~450 nm) for optoelectronic studies .
Advanced: How can regioselectivity challenges in halogenation be addressed during synthesis?
Answer:
Regioselectivity is controlled by directing groups (e.g., electron-donating substituents) and solvent polarity. For example, bromination in DCM favors position 5, while acetonitrile shifts selectivity to position 7. Kinetic vs. thermodynamic control is assessed via reaction quenching and intermediate trapping .
Advanced: What structure-activity relationships (SARs) are reported for analogs of this compound?
Answer:
Modification at the 2-ylidene group (e.g., substitution with methyl or phenyl) enhances cytotoxicity by 3–5-fold. Halogen removal at position 7 reduces DNA binding affinity, as shown in comparative SAR studies using SPR (surface plasmon resonance) .
Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?
Answer:
After quenching, extract with ethyl acetate and wash with brine. Use flash chromatography (hexane/EtOAc gradient) for initial separation. Final purification via recrystallization (ethanol/water) yields >95% purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
